molecular formula C7H9BrClN B146058 4-Bromobenzylamine hydrochloride CAS No. 26177-44-6

4-Bromobenzylamine hydrochloride

Cat. No.: B146058
CAS No.: 26177-44-6
M. Wt: 222.51 g/mol
InChI Key: BVYUYDBWQMSOKM-UHFFFAOYSA-N
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Description

4-Bromobenzylamine hydrochloride is a useful research compound. Its molecular formula is C7H9BrClN and its molecular weight is 222.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Intermediate in Organic Synthesis

4-Bromobenzylamine hydrochloride is utilized as an important intermediate in organic synthesis, particularly in the fields of medicine, pesticides, and chemicals. This application is evidenced by research that focused on improving the traditional process of hydrobromide bromine preparation, resulting in a method that is cost-effective, simple, and environmentally friendly (Wang Ling-ya, 2015).

2. Neurological Research

The compound has been used in neurological research, particularly in studying noradrenergic neurotransmission. For instance, one study used a related compound, DSP-4, to investigate its effects on GABAergic neurotransmission in the prefrontal cortex of adult rats, providing insights into the interactions between noradrenergic and GABAergic systems (A. Bortel, P. Nowak, & R. Brus, 2008).

3. Synthesis of Heterocyclic Compounds

This compound is also used in the synthesis of various heterocyclic compounds, as evidenced by research focusing on the synthesis of 1,4-benzodiazepin-3-ones from o-bromobenzylamines and amino acids (Hexiang Wang, Yongwen Jiang, Kun Gao, & D. Ma, 2009).

4. Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives involving bromobenzylamine hydrochloride has shown potential applications in photodynamic therapy for cancer treatment. These compounds demonstrate significant properties like high singlet oxygen quantum yield, making them suitable as Type II photosensitizers (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

5. Antitumor Activity

Further, derivatives of bromobenzylamine hydrochloride have been synthesized and screened for antitumor activity. For example, a study on the synthesis of hetero annulated carbazoles, such as isoxazolo-, pyrido-, and pyrimido carbazoles, showed significant selective growth inhibition on certain cancer cell lines (Karunanidhi Murali, H. Sparkes, & K. Rajendra Prasad, 2017).

Safety and Hazards

4-Bromobenzylamine hydrochloride is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Bromobenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the study of C-terminal polyamine modification in the presence of protease and amine . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been used to prepare 1-(4-Brombenzyl)-pyrrole by reacting with 2,5-dimethoxy-tetrahydro-furan . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the characteristics of C-terminal polyamine modification, which plays a role in cellular signaling and metabolic pathways . These effects highlight the importance of this compound in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been used to study the selective formation of nitrile or imine from 4-Bromobenzylamine in the presence of red copper . These interactions result in changes in gene expression and cellular function, providing insights into the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic and should be stored under inert gas to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring the compound’s stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used to study the characteristics of C-terminal polyamine modification, which is a key metabolic process . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its biochemical activity. The compound is soluble in water and can be transported across cell membranes . It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical reactions.

Properties

IUPAC Name

(4-bromophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYUYDBWQMSOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180797
Record name 4-Bromobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26177-44-6
Record name 4-Bromobenzylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26177-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BROMOBENZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM3KDR8MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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